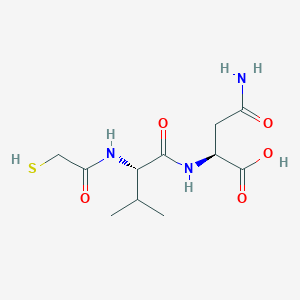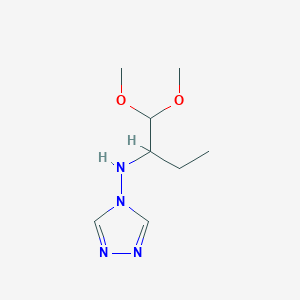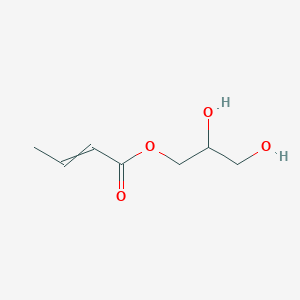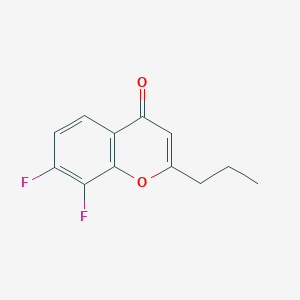![molecular formula C38H74N2O2 B14214205 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide CAS No. 831223-52-0](/img/structure/B14214205.png)
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and cyclohexyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclohexyl amine derivative, followed by the introduction of the hexyldecanoyl group through an amide bond formation. Common reagents used in these reactions include hexylamine, decanoyl chloride, and cyclohexylamine. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amides, and substituted cyclohexyl compounds
Applications De Recherche Scientifique
2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with cellular membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide involves its interaction with specific molecular targets, including proteins and cellular membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. Additionally, the cyclohexyl group may interact with specific protein binding sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide include:
N-Hexyl-N-decanoylcyclohexylamine: A compound with similar structural features but lacking the additional hexyl group.
2-Hexyl-N-cyclohexylacetamide: A compound with a shorter aliphatic chain and different amide linkage.
N-Decanoyl-N-cyclohexylhexylamine: A compound with a different arrangement of the aliphatic chains and cyclohexyl group.
Uniqueness
This compound is unique due to its specific combination of long aliphatic chains and cyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
831223-52-0 |
|---|---|
Formule moléculaire |
C38H74N2O2 |
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
2-hexyl-N-[(2R)-2-[[(2R)-2-hexyldecanoyl]amino]cyclohexyl]decanamide |
InChI |
InChI=1S/C38H74N2O2/c1-5-9-13-17-19-23-29-33(27-21-15-11-7-3)37(41)39-35-31-25-26-32-36(35)40-38(42)34(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h33-36H,5-32H2,1-4H3,(H,39,41)(H,40,42)/t33-,34?,35-,36?/m1/s1 |
Clé InChI |
QNKGYMCMDMBFEJ-STIJGECFSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](CCCCCC)C(=O)N[C@@H]1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)NC1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)




![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)


![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
